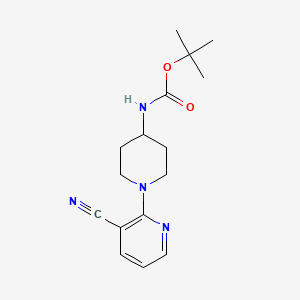

![molecular formula C24H27NO5 B1613371 2-Carboethoxy-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone CAS No. 898755-89-0](/img/structure/B1613371.png)

2-Carboethoxy-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone

Vue d'ensemble

Description

“2-Carboethoxy-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone” is a chemical compound with the molecular formula C24H27NO5 . It is used for pharmaceutical testing .

Molecular Structure Analysis

The InChI code for this compound is1S/C24H27NO5/c1-2-28-23(27)21-10-6-5-9-20(21)22(26)19-8-4-3-7-18(19)17-25-13-11-24(12-14-25)29-15-16-30-24/h3-10H,2,11-17H2,1H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

The molecular weight of this compound is 409.48 g/mol . Its IUPAC name isethyl 2- [2- (1,4-dioxa-8-azaspiro [4.5]dec-8-ylmethyl)benzoyl]benzoate . Other physical and chemical properties are not specified in the available resources.

Applications De Recherche Scientifique

Antitubercular Drug Candidate Studies

- The compound 2-[2-S-methyl-1,4-dioxa-8-azaspiro[4.5]dec-8-yl]-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one (BTZ043) targets the DprE1 subunit of the enzyme decaprenylphosphoryl-β-d-ribose 2′-epimerase, showing potential as an antitubercular drug candidate. Clinical isolates of Mycobacterium tuberculosis from European hospitals were uniformly susceptible to benzothiazinones, including BTZ043, indicating its effectiveness against both sensitive and multidrug-resistant strains without the development of resistance prior to clinical trials (Pasca et al., 2010).

Structural and Mechanistic Insights

- A comprehensive structural study of BTZ043 revealed insights into its antitubercular activity. The compound crystallizes in the triclinic system with two molecules in the asymmetric unit, showing diastereomeric conformers. Variable temperature NMR and DFT calculations provided a deeper understanding of the rotational barriers and dynamics within the molecule, essential for understanding its interaction with the bacterial target (Richter et al., 2022).

Antiviral Activity of Derivatives

- New spirothiazolidinone derivatives, structurally related to the core structure of the compound , have shown promising antiviral activities against influenza A/H3N2 virus and human coronavirus 229E. This suggests the versatility of the spirothiazolidinone scaffold in generating new classes of antiviral molecules, highlighting the potential of structurally similar compounds for antiviral drug development (Apaydın et al., 2020).

Photocatalytic Degradation Studies

- Research into benzophenone derivatives, including the investigation of their photocatalytic activity, has been conducted to address environmental concerns, such as the degradation of organic pollutants. Studies on the photocatalytic degradation of Benzophenone-3, a common UV filter, by using modified TiO2 photocatalysts, underline the environmental applications of benzophenone derivatives for water treatment and pollution control (Wang et al., 2019).

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 2-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO5/c1-2-28-23(27)21-10-6-5-9-20(21)22(26)19-8-4-3-7-18(19)17-25-13-11-24(12-14-25)29-15-16-30-24/h3-10H,2,11-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCGKTQAGYCQITK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCC4(CC3)OCCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643752 | |

| Record name | Ethyl 2-{2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898755-89-0 | |

| Record name | Ethyl 2-{2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B1613289.png)

![[2-(Tetrahydropyran-4-yloxy)phenyl]methanol](/img/structure/B1613294.png)

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)amine](/img/structure/B1613301.png)

![2-(5-Methyl-2-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)pyrimidin-4-yl)benzo[b]thiophene-5-carbonitrile](/img/structure/B1613303.png)

![(S)-2-[Benzyl-(3-chloro-2-hydroxypropyl)amino]-N-(4-benzyloxyphenyl)acetamide](/img/structure/B1613304.png)

![2-(1H-Pyrazol-5-yl)benzo[d]thiazole](/img/structure/B1613307.png)

![Lithium 2-[(4-methylpiperazin-1-yl)methyl]benzoate](/img/structure/B1613309.png)